molecular formula C13H11N3O B1335138 3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile CAS No. 255710-82-8

3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile

Cat. No. B1335138
CAS RN: 255710-82-8
M. Wt: 225.25 g/mol
InChI Key: AFTHLJYQIOKCFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile” is a chemical compound with the CAS Number: 255710-82-8 . It has a molecular weight of 225.25 . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI Code for “3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile” is 1S/C13H11N3O/c14-7-4-8-16-9-12(10-17)13(15-16)11-5-2-1-3-6-11/h1-3,5-6,9-10H,4,8H2 . This code provides a standard way to encode the compound’s molecular structure .


Physical And Chemical Properties Analysis

The compound has a melting point of 68-70 degrees Celsius . It is stored at room temperature and is available in powder form .

Scientific Research Applications

Antibacterial Applications

This compound has been identified to possess antibacterial properties, particularly against pathogenic bacteria such as Staphylococcus aureus and Acinetobacter baumannii . Its efficacy is highlighted by its low minimum inhibitory concentration (MIC), indicating a strong potential for use in antibacterial treatments.

Anti-inflammatory Properties

The pyrazole scaffold, to which this compound belongs, is known for its anti-inflammatory capabilities . This suggests that 3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile could be utilized in the development of new anti-inflammatory medications, potentially offering relief for conditions characterized by inflammation.

Cancer Research

Compounds with a pyrazole core are often explored for their anticancer activities. The specific structure of this compound may allow it to interact with cancer cell lines, providing a pathway for the development of novel oncology treatments .

Analgesic Effects

Pyrazole derivatives have been reported to exhibit analgesic effects, which could make 3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile a candidate for pain management research . Its potential for reducing pain could be explored further in clinical settings.

Anticonvulsant Potential

The compound’s framework is associated with anticonvulsant properties, suggesting its possible application in the treatment of seizure disorders . Further research could determine its effectiveness and safety in this field.

Antioxidant Activity

Antioxidants play a crucial role in protecting cells from oxidative stress. The pyrazole moiety is known to contribute to antioxidant activity, which means this compound could be valuable in studies aimed at combating oxidative damage .

Safety And Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Future Directions

The future directions for “3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile” are not explicitly mentioned in the available resources .

properties

IUPAC Name

3-(4-formyl-3-phenylpyrazol-1-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c14-7-4-8-16-9-12(10-17)13(15-16)11-5-2-1-3-6-11/h1-3,5-6,9-10H,4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFTHLJYQIOKCFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2C=O)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00390059
Record name 3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile

CAS RN

255710-82-8
Record name 3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.